Heptyl nonyl phthalate

Description

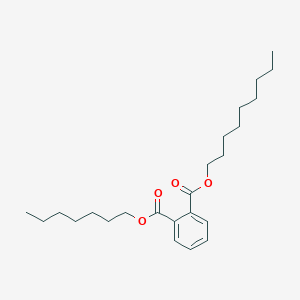

Structure

2D Structure

Properties

IUPAC Name |

1-O-heptyl 2-O-nonyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-10-12-16-20-28-24(26)22-18-14-13-17-21(22)23(25)27-19-15-11-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONNKHXNUDREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883150 | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19295-81-9 | |

| Record name | Heptyl nonyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019295819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl nonyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL NONYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8M04R8R32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Exposure Assessment and Human Biomonitoring of Heptyl Nonyl Phthalate and Metabolites

Human Exposure Pathways and Routes

Humans are exposed to Heptyl Nonyl Phthalate (B1215562) (HNP) through various pathways, including ingestion, inhalation, and dermal absorption. nih.govresearchgate.net Phthalates, in general, are not chemically bound to the polymer matrix of products and can leach, migrate, or evaporate into the environment, leading to widespread human exposure. richtmann.orgfrontiersin.org

Ingestion of Contaminated Food and Water

Table 1: Potential Dietary Sources of Phthalate Exposure

| Food Category | Potential for Phthalate Contamination |

|---|---|

| Dairy Products | Migration from milking tubes, storage containers, and packaging. |

| Packaged Foods | Leaching from plastic packaging, especially in fatty foods. |

| Bottled Water | Potential for migration from plastic bottles. |

Inhalation of Indoor and Outdoor Air

Inhalation of both indoor and outdoor air represents another significant pathway for exposure to phthalates. nih.govfrontiersin.org Phthalates are semi-volatile organic compounds (SVOCs) and can be released from various consumer and building products into the air. nih.govnih.gov Indoor environments, in particular, can have higher concentrations of phthalates due to the abundance of plastic-containing products. nih.govrsc.org Phthalates can exist in the air in both gaseous form and adsorbed to particulate matter. nih.gov Studies have shown that indoor dust is a significant reservoir for phthalates. nih.gov While specific studies on Heptyl Nonyl Phthalate in air are not widely available, the general behavior of high-molecular-weight phthalates suggests that inhalation of contaminated air and dust contributes to human exposure.

Dermal Absorption from Consumer Products

Dermal absorption is another route of exposure to phthalates, particularly from consumer products that are applied directly to the skin. nih.govfda.gov Cosmetics, lotions, perfumes, and other personal care products may contain phthalates as solvents or to improve product consistency. fda.govresearchgate.net The extent of dermal absorption can depend on the specific phthalate and the formulation of the product. fda.gov Studies on various phthalates have confirmed that dermal uptake can be a meaningful exposure pathway. nih.govnih.gov Although direct research on the dermal absorption of this compound is limited, its use in consumer products would suggest this as a potential exposure route.

Human Biomonitoring Methodologies for this compound Metabolites

Human biomonitoring involves measuring the concentration of a chemical or its metabolites in biological samples, such as urine, blood, or breast milk, to assess exposure. nih.govnih.gov For non-persistent chemicals like phthalates, urine is the preferred matrix for biomonitoring because the parent compounds are rapidly metabolized and their metabolites are excreted in urine. nih.govresearchgate.net

Analytical Techniques for Metabolite Detection in Biological Matrices (e.g., LC-MS/MS, HRMS)

Advanced analytical techniques are essential for the sensitive and specific detection of phthalate metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for quantifying phthalate metabolites in urine and other biological samples. chromatographyonline.comnih.govs4science.at The technique involves separating the metabolites using liquid chromatography and then detecting and quantifying them based on their specific mass-to-charge ratios using tandem mass spectrometry. chromatographyonline.comresearchgate.netresearchgate.net LC-MS/MS offers high selectivity and can measure a wide range of metabolites simultaneously. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is an increasingly utilized tool for non-targeted analysis to screen for and identify previously unknown metabolites. nih.govjst.go.jp This technique provides highly accurate mass measurements, which aids in the identification of unknown compounds by determining their elemental composition. nih.gov Non-targeted HRMS approaches are valuable for discovering new biomarkers of exposure. nih.govjst.go.jp

Table 2: Comparison of Analytical Techniques for Phthalate Metabolite Detection

| Technique | Advantages | Applications |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for targeted quantitative analysis. chromatographyonline.comnih.govs4science.at | Routine biomonitoring of known phthalate metabolites. richtmann.orgresearchgate.net |

| HRMS | High mass accuracy, enables identification of unknown metabolites, suitable for non-targeted screening. nih.govjst.go.jp | Discovery of new biomarkers of exposure and understanding metabolic pathways. nih.govnih.gov |

Identification and Validation of Specific Biomarkers of Exposure (e.g., monoesters, oxidative metabolites)

The identification and validation of specific and sensitive biomarkers are crucial for accurate exposure assessment. nih.gov

Monoesters: Phthalates are initially metabolized in the body to their corresponding monoesters. nih.gov These monoester metabolites have traditionally been used as biomarkers of exposure. nih.gov However, for some high-molecular-weight phthalates, the monoesters may be found at lower concentrations in urine compared to their oxidative metabolites. nih.govnih.gov

Oxidative Metabolites: Further metabolism of the monoesters can lead to the formation of oxidative metabolites. nih.govnih.gov These secondary metabolites are often found at higher concentrations in urine and can have longer half-lives, making them more sensitive and reliable biomarkers of exposure for certain phthalates. nih.govnih.govnih.gov For high-molecular-weight phthalates, a predominant metabolic route involves hydrolysis to the monoester followed by oxidation. nih.govresearchgate.net

The validation of these biomarkers involves demonstrating their specificity to the parent phthalate and their reliable detection in biological samples. nih.gov The use of multiple metabolites, including both monoesters and oxidative products, can provide a more comprehensive assessment of exposure. epa.gov

Challenges in Biomonitoring Due to Ubiquitous Contamination and Isomeric Complexity

Biomonitoring of this compound is fraught with challenges, primarily stemming from its widespread presence in the environment and the inherent complexity of its isomeric forms.

Ubiquitous Contamination: Phthalates are pervasive in the environment, leading to a high risk of background contamination during sample collection, storage, and analysis. This ubiquitous nature can result in the inadvertent introduction of the parent phthalate into the biological sample, potentially leading to an overestimation of exposure. Laboratory equipment, consumables such as plastic tubes and pipette tips, and even indoor air and dust can be significant sources of contamination. To mitigate this, biomonitoring studies often focus on measuring the urinary metabolites of phthalates, which are formed within the body and are not present in the external environment. This strategy helps to distinguish between ingested and metabolized phthalates versus external contamination.

Isomeric Complexity: this compound is not a single chemical entity but a complex mixture of isomers. This isomeric complexity presents a significant analytical challenge. The various isomers can have different metabolic pathways and may produce a wide array of metabolites. Chromatographic separation and identification of these individual isomers and their specific metabolites can be difficult. For instance, the analysis of metabolites of structurally similar high-molecular-weight phthalates like diisononyl phthalate (DINP) has shown that they form complex mixtures of hydroxylated, and carboxylated metabolites, making quantification challenging. The lack of commercially available analytical standards for all possible isomers and their metabolites further complicates accurate measurement. This complexity can lead to underestimation of exposure if not all relevant metabolites are measured or if the analytical methods cannot distinguish between different isomers that may have varying toxicities.

Population-Level Exposure Studies and Temporal Trends

Population-level biomonitoring studies are essential for understanding the extent of exposure to this compound across different demographics and geographical regions, as well as for tracking changes in exposure over time.

General Population Exposure Profiles Across Geographies

Data on exposure to this compound specifically is limited in large-scale population studies like the U.S. National Health and Nutrition Examination Survey (NHANES). However, studies on other high-molecular-weight phthalates, such as diisononyl phthalate (DINP), which is structurally similar, can provide some insights. Biomonitoring studies in various countries have shown widespread exposure to a range of phthalates in the general population.

For instance, studies in the United States and Europe have documented the presence of metabolites of various phthalates in the urine of the majority of the population. While specific data for this compound is not as abundant, its use in various consumer and industrial products suggests that human exposure is likely widespread. The concentrations of phthalate metabolites can vary based on geography, lifestyle, and dietary habits.

| Region/Country | Population | Phthalate Metabolite | Median Urinary Concentration (ng/mL) | Reference |

|---|---|---|---|---|

| United States (NHANES) | General Population | Oxidative metabolites of DINP | Data available, shows increasing trend | [NHANES Data] |

| Germany (GerES) | General Population | Oxidative metabolites of DINP | Widespread detection | [German Environmental Survey] |

| Canada (CHMS) | General Population | Oxidative metabolites of DINP | Widespread detection | [Canadian Health Measures Survey] |

Vulnerable Populations: Exposure in Pregnant Women and Children

Pregnant women and children are considered vulnerable populations regarding chemical exposures due to their unique physiological states and behaviors. The developing fetus and young children may be more susceptible to the potential health effects of phthalates.

Biomonitoring studies have consistently shown that children often have higher exposure to phthalates than adults. This is attributed to factors such as higher food and water intake per unit of body weight, different dietary patterns, and behaviors like hand-to-mouth activity, which can increase ingestion of contaminated dust.

Pregnant women are also a key focus of biomonitoring studies due to the potential for in-utero exposure of the fetus. Phthalate metabolites have been detected in the urine of pregnant women across various studies, indicating that the developing fetus is likely exposed. While specific data for this compound exposure in these vulnerable groups is scarce, the general patterns observed for other high-molecular-weight phthalates suggest that exposure is a concern.

| Population | Study/Region | Phthalate Metabolite | Key Finding | Reference |

|---|---|---|---|---|

| Children | Various international studies | Metabolites of high-molecular-weight phthalates | Generally higher concentrations than in adults. | [Various] |

| Pregnant Women | Various international studies | Metabolites of high-molecular-weight phthalates | Widespread detection, indicating fetal exposure. | [Various] |

Intra-Individual and Inter-Individual Variability in Exposure

Human exposure to phthalates, including this compound, can vary significantly both between individuals (inter-individual variability) and within the same individual over time (intra-individual variability).

Inter-individual variability can be influenced by a multitude of factors, including:

Diet: As a major source of high-molecular-weight phthalates, dietary habits play a crucial role.

Personal care product use: While more relevant for lower-molecular-weight phthalates, some products may contain higher-molecular-weight phthalates.

Indoor environment: The presence of vinyl flooring, building materials, and other consumer products can contribute to exposure through dust and air.

Socioeconomic factors: These can influence diet, housing conditions, and consumer product choices.

Intra-individual variability is also a significant consideration in exposure assessment. Because phthalates are rapidly metabolized and excreted, with half-lives typically in the range of hours, urinary metabolite concentrations can fluctuate throughout the day and from day to day. This high temporal variability means that a single spot urine sample may not accurately represent an individual's typical long-term exposure. Studies on other high-molecular-weight phthalates have shown that they have low intraclass correlation coefficients (ICCs), indicating high within-person variability. This poses a challenge for epidemiological studies aiming to link phthalate exposure to health outcomes, as it can lead to exposure misclassification. To obtain a more representative measure of long-term exposure, multiple urine samples collected over time may be necessary.

Source Apportionment Studies in Human Exposure

Identifying the primary sources of human exposure to this compound is crucial for developing effective strategies to reduce exposure. Source apportionment studies aim to quantify the contribution of different sources to an individual's total exposure.

For high-molecular-weight phthalates like this compound, the available evidence strongly points to diet as a major source of exposure. These compounds can migrate from food packaging materials, food processing equipment (such as tubing and conveyor belts), and gloves into foodstuffs, particularly fatty foods.

Other potential sources of exposure, though generally considered less significant for high-molecular-weight phthalates compared to low-molecular-weight ones, include:

Indoor dust: Phthalates can leach from various products in the home and accumulate in dust, which can then be ingested, particularly by young children.

Consumer products: While less common for this specific phthalate, its presence in certain plastics could lead to dermal exposure or inhalation of off-gassed chemicals.

Fasting studies, where individuals abstain from food, have provided compelling evidence for the dietary contribution to high-molecular-weight phthalate exposure. In such studies, the urinary concentrations of metabolites of high-molecular-weight phthalates have been observed to decrease significantly during the fasting period and then rebound upon the reintroduction of food.

Human Exposure and Metabolism

Routes of Human Exposure

The primary routes of human exposure to phthalates include:

Ingestion : Consumption of food and beverages contaminated through contact with packaging materials or processing equipment. harvard.edu

Inhalation : Breathing in indoor air and dust containing phthalates that have off-gassed from products. nih.gov

Dermal Absorption : Skin contact with personal care products and other materials containing phthalates. nih.gov

Metabolism and Excretion

Once inside the body, phthalates are rapidly metabolized. nih.gov The initial step for high-molecular-weight phthalates like HNP is hydrolysis by lipases and esterases to their corresponding monoesters. researchgate.net These monoesters can then undergo further oxidative metabolism before being excreted, primarily in the urine. researchgate.net

Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is critical for the accurate analysis of Heptyl nonyl phthalate (B1215562), serving to isolate the analyte from complex matrices, concentrate it to detectable levels, and minimize interferences. The lipophilic nature and high molecular weight of this compound influence the selection of appropriate extraction techniques.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of phthalates from aqueous samples. mdpi.com It offers high recovery rates and reduces the consumption of organic solvents compared to traditional liquid-liquid extraction. mdpi.com The choice of sorbent is crucial and is based on the physicochemical properties of the target analytes. mdpi.com For nonpolar compounds like Heptyl nonyl phthalate, reversed-phase sorbents such as C18 are a common choice. mdpi.com

One study demonstrated the successful extraction of several phthalates, including the structurally similar di-n-nonyl-phthalate, from water samples using a column packed with polytetrafluoroethylene (PTFE) turnings. nih.gov In this method, the analytes were eluted with a small volume of acetonitrile (B52724), achieving acceptable recovery results ranging from 92.1% to 127.5%. nih.gov Despite its effectiveness, care must be taken as SPE materials can sometimes be a source of phthalate contamination, potentially leading to overestimation and false positive results. sciex.com

| Analyte(s) | Matrix | SPE Sorbent | Elution Solvent | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| Di-n-nonyl-phthalate and other PAEs | Environmental Water | Polytetrafluoroethylene (PTFE) | Acetonitrile | 92.1–127.5 | nih.gov |

| Various Phthalates | Water / Beverages | Resin-based Covalent Organic Frameworks (COFs) | Not Specified | 97.9–100.5 | mdpi.com |

| 10 Phthalates (up to di-n-octyl phthalate) | Food Simulants (from paper packaging) | C18 | Not Specified | 71.3–107.0 | researchgate.net |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and robust method for separating analytes based on their differential solubility in two immiscible liquid phases. For the analysis of phthalates in solid matrices, such as consumer products made of polyvinyl chloride (PVC), a common approach involves dissolving the polymer in a solvent like tetrahydrofuran (B95107) (THF), followed by the precipitation of the polymer with a non-solvent like hexane. gcms.cz The phthalates remain in the liquid phase, which can then be filtered and analyzed. gcms.cz

For aqueous samples, a phase-separation phenomenon can be induced to extract phthalates. One method utilized water-soluble organic solvents; in the presence of inorganic salts, the solution separates into two distinct phases, allowing for the quantitative extraction of hydrophobic solutes like phthalates. researchgate.net This technique, applied to the analysis of water lixivium from plastic film, yielded a detection limit of 3.0 ng/mL for di-n-nonyl phthalate. researchgate.net To circumvent potential contamination from SPE cartridges, simple liquid extraction procedures using solvents like methanol (B129727) have also been developed and successfully applied to food and beverage samples. sciex.com

Microextraction Techniques

In line with the principles of green analytical chemistry, various microextraction techniques have been developed to minimize solvent consumption and simplify sample preparation. researchgate.net These miniaturized versions of LLE and SPE are effective for concentrating phthalates from diverse matrices. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent (e.g., n-heptane) and a disperser solvent into an aqueous sample. mdpi.com The resulting cloudy solution provides a large surface area for efficient mass transfer of the analyte into the extraction solvent. DLLME, often enhanced by ultrasound assistance, has been successfully combined with GC-MS for the determination of phthalates in milk and various beverages. researchgate.netmdpi.com

Solid-Phase Microextraction (SPME) : SPME utilizes a fused-silica fiber coated with a stationary phase to extract analytes directly from a sample or its headspace. For phthalate analysis in water, a Carbowax-divinylbenzene fiber has been shown to be particularly effective for a range of phthalates from dimethyl phthalate up to the high-molecular-weight di-n-octyl phthalate. nih.gov

Microextraction by Packed Sorbent (MEPS) : This method is a miniaturized form of SPE where the sorbent is packed directly into a syringe. A method using a C18-packed sorbent has been developed for the rapid analysis of phthalates in cold drinks and cosmetics, with ethyl acetate (B1210297) used as the eluting solvent. nih.gov

| Technique | Principle | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| DLLME | Solvent dispersion in aqueous sample | Milk, beverages, water | Fast, simple, low solvent use, high enrichment | researchgate.netmdpi.com |

| SPME | Adsorption onto a coated fiber | Water samples | Solvent-free, simple, integrates sampling and extraction | nih.gov |

| MEPS | Miniaturized SPE in a syringe | Beverages, cosmetics | Rapid, small sample/solvent volume, can be automated | nih.gov |

Chromatographic and Spectrometric Detection Methods

Following extraction and preconcentration, chromatographic techniques are employed to separate this compound from other compounds, followed by spectrometric detection for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful platform for the determination of phthalates. gcms.czcore.ac.uk It provides excellent separation and definitive identification based on mass spectra. core.ac.uk The analysis of high-molecular-weight phthalates like this compound and its isomers (e.g., DINP) can be challenging, as they often appear as a complex, unresolved cluster of peaks due to the numerous branched isomers present in technical mixtures. spectroscopyonline.comgcms.cz

A common characteristic in the electron ionization (EI) mass spectra of many phthalates is a prominent fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride (B1165640) structure. gcms.czwaters.com While this ion is useful for screening, its ubiquity makes it difficult to distinguish and quantify co-eluting isomers. gcms.cz Therefore, chromatographic separation is critical. Columns such as Rtx-440 and DB-5MS have demonstrated good resolution for complex mixtures of up to 37 different phthalates. gcms.czoregonstate.edu For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) mode is often used to monitor characteristic ions. oregonstate.edu

To overcome the fragmentation challenges with HMW phthalates, alternative ionization techniques have been explored. One study utilized GC coupled with an atmospheric-pressure chemical ionization (APCI) source and a time-of-flight (TOF) mass spectrometer. spectroscopyonline.com This "soft" ionization technique successfully generated spectra where the protonated molecular ion was the base peak, enabling more accurate quantification of DINP in sediment extracts. spectroscopyonline.com

| Parameter | Description | Reference |

|---|---|---|

| GC Column | 30 m × 0.25 mm, 0.25-μm df DB-5MS or Rtx-440 | spectroscopyonline.comgcms.cz |

| Injection Mode | Splitless | spectroscopyonline.com |

| Carrier Gas | Helium or Hydrogen | spectroscopyonline.compeakscientific.com |

| Oven Program | Initial temp 50°C, ramp at 20°C/min to 320°C | spectroscopyonline.com |

| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) | spectroscopyonline.comgcms.cz |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | oregonstate.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for phthalate analysis, offering a robust alternative to GC-MS. s4science.at It is particularly well-suited for analyzing higher-molecular-weight, less volatile phthalates and can help minimize background contamination issues sometimes associated with GC systems. sciex.comwaters.com

The separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of methanol or acetonitrile and an aqueous buffer like ammonium (B1175870) acetate. sciex.com The primary advantage of LC-MS/MS lies in the specificity of detection using Multiple Reaction Monitoring (MRM) mode. sciex.com In MRM, a specific precursor ion for the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces matrix interference and allows for very low detection limits. s4science.atsciex.com For instance, a method for 29 phthalates in food simulants achieved limits of quantitation (LOQs) as low as 0.025 ng/mL. sciex.com

For compounds structurally similar to this compound, specific MRM transitions have been established. For example, Di-n-heptyl phthalate (DHP) is monitored using the transition of its protonated molecule [M+H]⁺ at m/z 363 to product ions at m/z 149 and m/z 233. sciex.com Another powerful approach involves using a precursor ion scan for the common m/z 149 fragment, which allows for the rapid screening of samples for the presence of any phthalate compound. mdpi.com

| Parameter / Analyte | Description / MRM Transition (m/z) | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 2.6 µm) | sciex.com |

| Mobile Phase | Methanol and Water with 10 mM Ammonium Acetate | sciex.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | sciex.com |

| Di-n-heptyl phthalate (DHP) | Precursor: 363 → Products: 149 / 233 | sciex.com |

| Diisononyl phthalate (DINP) | Precursor: 419 → Products: 149 / 293 | sciex.com |

| Diisodecyl phthalate (DIDP) | Precursor: 447 → Products: 149 / 321 | sciex.com |

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of complex environmental and biological samples, offering significant advantages for the differentiation of phthalate isomers like this compound. The primary benefit of HRMS lies in its ability to provide highly accurate mass measurements (typically with a mass deviation of less than 5 ppm) and high resolution (>10,000 full width at half maximum), which allows for the determination of the elemental composition of ions and their fragments. This capability is crucial for distinguishing between isomeric compounds that have the same nominal mass but different elemental compositions or structures.

Gas chromatography (GC) and liquid chromatography (LC) are commonly coupled with HRMS for the analysis of phthalates. Techniques such as Quadrupole-Time of Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the necessary accuracy and selectivity for these analyses.

In the context of this compound and other phthalates that exist as complex isomeric mixtures (such as Diisononyl Phthalate, DiNP), HRMS is particularly powerful. The fragmentation pathways of phthalate metabolites under techniques like electrospray ionization (ESI) can be studied in detail using HRMS. For instance, researchers have identified specific fragment ions that can act as diagnostic filters to identify precursor ions associated with phthalate metabolites and distinguish between different types of metabolites. While all phthalate metabolites may produce a common ion at m/z 121.0295 (deprotonated benzoate (B1203000) ion), other specific fragments can help differentiate between structures, a key feature for telling isomers apart. This non-targeted analysis approach is increasingly used to screen for and identify previously unknown metabolites, which is vital for comprehensive exposure assessment.

The workflow for isomer analysis often involves acquiring full-scan HRMS data, which captures nearly all compounds in a complex sample. Subsequent data processing can then focus on identifying species that are potential candidates for phthalate metabolites. This detailed structural elucidation is essential for accurately identifying and differentiating isomers of this compound from other related compounds in various matrices.

Quantification, Calibration, and Quality Control in Environmental and Biomonitoring Analysis

Accurate quantification of this compound in environmental and biological samples requires robust analytical methods, meticulous calibration procedures, and stringent quality control measures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the quantification of phthalates.

Quantification and Calibration

The quantification of phthalates is typically performed using an external calibration method. This involves creating a calibration curve from a series of standards containing the analyte of interest at known concentrations.

Calibration Standards: A minimum of four to five concentration levels are typically used to construct a calibration curve. The concentration range is chosen to bracket the expected concentrations in the samples.

Linearity: The relationship between the instrument response and the concentration should be linear, with correlation coefficients (r²) of 0.995 or higher being desirable. For some analytes, a quadratic fit may be necessary.

Internal Standards: To correct for variations in sample preparation and instrument response, isotopically labeled internal standards are often used. These are compounds that are chemically similar to the analyte but have a different mass.

Table 1: Typical Calibration Parameters for Phthalate Analysis by GC-MS

| Parameter | Typical Value/Range | Reference |

| Calibration Levels | 4-5 | |

| Concentration Range | 0.25 - 20 µg/mL | |

| Correlation Coefficient (r²) | > 0.995 | |

| Fit Type | Linear or Quadratic |

Quality Control (QC)

Quality control is essential to ensure the reliability and accuracy of the analytical data in both environmental and biomonitoring studies.

Procedural Blanks: A procedural blank (a sample containing no analyte that is carried through the entire analytical process) is analyzed with each batch of samples to assess for contamination introduced during sample preparation and analysis.

Spiked Samples/Matrix Spikes: A known amount of the analyte is added to a real sample (matrix spike) to evaluate the effect of the sample matrix on the analytical method and to determine the recovery of the analyte. Recovery rates are typically expected to be within 85-115%.

Quality Control Samples: QC samples with known concentrations of the analyte are analyzed in each analytical run to monitor the precision and accuracy of the method. These can be prepared in-house or obtained as certified reference materials. The results for these samples should fall within predefined control limits.

Replicate Analysis: Analyzing duplicate samples provides a measure of the method's precision. The relative standard deviation (%RSD) is often used to express precision and should typically be less than 10-20%.

Table 2: Quality Control Measures in Phthalate Biomonitoring

| QC Measure | Purpose | Acceptance Criteria (Typical) | Reference |

| Procedural Blank | Monitor for contamination | Below Limit of Quantification (LOQ) | |

| Matrix Spike Recovery | Assess matrix effects & accuracy | 85-115% | |

| QC Sample Analysis | Monitor precision and accuracy | Within established control limits | |

| Replicate Precision (%RSD) | Assess method reproducibility | < 10-20% |

By implementing these comprehensive quantification, calibration, and quality control procedures, laboratories can generate high-quality, reliable data for the assessment of human and environmental exposure to this compound.

Challenges in Trace Analysis and Contamination Control in Laboratory Settings

The accurate determination of this compound at trace levels (µg/L or ng/L) in environmental and biological samples is a significant analytical challenge, primarily due to the ubiquitous presence of phthalates in the laboratory environment. This background contamination can lead to false-positive results or overestimated concentrations, compromising the integrity of the data.

Sources of Contamination

Phthalates are widely used as plasticizers in a vast array of products, many of which are commonly found in laboratories. Potential sources of contamination include:

Laboratory Air and Dust: Phthalates can leach from plastic materials and adsorb onto airborne particles, which can then settle on work surfaces and into samples.

Solvents and Reagents: Organic solvents used in extraction and analysis can contain trace amounts of phthalates. Even high-purity solvents may not be completely free of these compounds.

Laboratory Equipment and Consumables: Plastic materials such as pipette tips, sample vials, caps, tubing, and gloves can be significant sources of phthalate contamination.

Glassware: While glass is preferred, improper cleaning can leave residual phthalate contamination.

Contamination Control Strategies

A rigorous contamination control program is crucial for reliable trace analysis of phthalates. Key strategies include:

Minimizing Plastics: The use of plastic materials should be avoided or minimized wherever possible. Glass, stainless steel, or other inert materials are preferred.

Dedicated Glassware and Equipment: Using glassware and equipment exclusively for phthalate analysis can help prevent cross-contamination.

Rigorous Cleaning Procedures: Glassware should be meticulously cleaned, often involving washing followed by rinsing with high-purity solvents (e.g., acetone, hexane) and baking in a muffle furnace at high temperatures (e.g., 250°C or higher) to remove any organic residues.

Solvent Purification: Solvents may need to be redistilled or passed through sorbents to remove trace phthalate impurities before use.

Frequent Blank Analysis: The regular analysis of procedural blanks is the most critical step to monitor and quantify the background contamination level. The limit of quantification (LOQ) for the method must be adjusted to be higher than any contamination found in the blanks.

Clean Laboratory Environment: Performing sample preparation in a clean environment, such as a laminar flow hood, can help reduce contamination from laboratory air.

The complexity of real-world matrices, such as soil, sediment, and biological fluids, adds another layer of difficulty, often requiring extensive sample preparation and cleanup steps which increase the risk of contamination. Therefore, a systematic approach to identifying and mitigating all potential sources of contamination is fundamental to achieving accurate and defensible results in the trace analysis of this compound.

Regulatory Science and Policy Implications for Heptyl Nonyl Phthalate

National and International Regulatory Frameworks and Assessments

The regulation of heptyl nonyl phthalate (B1215562) is primarily addressed through its inclusion in broader assessments of phthalate groups rather than as an individual compound. National and international bodies have adopted various frameworks to manage the potential risks associated with phthalates, focusing on their chemical properties and potential health effects.

Chemical Substance Grouping and Prioritization Initiatives

Regulatory agencies increasingly utilize a chemical grouping approach to assess and manage substances with similar chemical structures, properties, or toxicological profiles. This strategy is more efficient than assessing chemicals one by one and helps in prioritizing substances for further action.

In Canada, under the Chemicals Management Plan (CMP), heptyl nonyl phthalate has been evaluated as part of the "Phthalate Substance Grouping." publications.gc.cacanada.caepa.gov This initiative assesses a collection of phthalate esters to determine if they pose a risk to the environment or human health. canada.ca The grouping is based on chemical similarities and the potential for cumulative effects. nih.gov The specific substance "1,2-Benzenedicarboxylic acid, benzyl (B1604629) C7-9-branched and linear alkyl esters" (CAS RN 68515-40-2), which includes heptyl and nonyl esters, was part of this assessment. canada.cacanada.ca The Canadian government's screening assessment concluded that "1,2-Benzenedicarboxylic acid, di-C7,11-branched and linear alkyl esters" (DHNUP), a mixture including heptyl and nonyl phthalates, is not harmful to human health or the environment at current exposure levels. canada.ca

Similarly, the European Chemicals Agency (ECHA) assesses phthalates in groups based on the length of their carbon chains. ineris.fr this compound falls into a broader category of "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters" (CAS 68515-42-4), which is subject to regulation under REACH. ecomundo.eucymitquimica.com This substance is classified as toxic for reproduction and is included in the Candidate List of Substances of Very High Concern (SVHC) for authorization. ecomundo.eurtx.com

The U.S. Environmental Protection Agency (EPA) also addresses phthalates as a group in its risk management plans under the Toxic Substances Control Act (TSCA). epa.gov While not always individually named, compounds like this compound are part of the broader chemical family under scrutiny. cpsc.gov

Risk Assessment Methodologies and Their Application to Phthalates

Risk assessment for phthalates, including this compound, often involves evaluating the potential for cumulative effects from simultaneous exposure to multiple phthalates. epa.govnih.gov This is because different phthalates can have similar adverse effects on human health, particularly on the endocrine system. cpsc.govewg.org

Cumulative Risk Assessment (CRA): Regulators like the U.S. EPA are moving towards a cumulative risk assessment approach for phthalates. epa.govverdantlaw.com This methodology considers the combined risk from exposure to multiple chemicals with similar health effects. epa.gov The EPA's approach for high-priority phthalates assumes dose addition and uses a relative potency factor approach to evaluate the collective risk. verdantlaw.com This is a significant shift from traditional single-substance risk evaluations. epa.govacs.org The rationale is that assessing phthalates individually may not be sufficiently protective of public health due to the likelihood of co-exposure to multiple phthalates from various sources. acs.org

The Canadian screening assessment of the Phthalate Substance Grouping also incorporated a cumulative risk assessment. nih.gov The assessment evaluated the combined exposure to 28 different phthalates to determine potential risks to human health. nih.gov

Hazard Identification and Dose-Response: The risk assessment process begins with hazard identification, reviewing available toxicity data to determine if a chemical is "toxic." cpsc.gov For phthalates, a key concern is their potential as endocrine disruptors and reproductive toxicants. cpsc.gov The assessment then establishes a dose-response relationship to understand the extent of the effect at different exposure levels. For substances like "1,2-benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters," which are classified as toxic for reproduction, this is a critical step in the regulatory process under frameworks like REACH. ecomundo.eurtx.com

Regulatory Restrictions and Prohibitions on Specific Phthalate Uses

While specific regulations targeting only this compound are not common, it falls under broader restrictions for groups of phthalates in various jurisdictions.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary framework. aimplas.net The mixture "Di(heptyl, nonyl, undecyl) phthalate" (CAS: 68515-42-4) is prohibited in cosmetics. ineris.fr Furthermore, as a substance toxic for reproduction, "1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters" requires authorization for use, and its inclusion on the SVHC list triggers legal obligations for companies using it. ineris.frecomundo.eu Other well-known phthalates like DEHP, DBP, BBP, and DIBP are restricted in most consumer articles to a concentration of 0.1% by weight. aimplas.netepa.gov

In the United States , the Consumer Product Safety Improvement Act (CPSIA) restricts the use of certain phthalates in children's toys and childcare articles. cpsc.gov While this compound is not explicitly listed among the permanently banned phthalates, the regulatory landscape for phthalates is continuously evolving, with a focus on cumulative risk. epa.govverdantlaw.com

In Canada , the Phthalates Regulations under the Canada Consumer Product Safety Act (CCPSA) restrict the concentration of six specific phthalates (DEHP, DBP, BBP, DINP, DIDP, and DNOP) in certain children's toys and childcare articles. nih.gov

The following table summarizes the regulatory restrictions on some common phthalates, which provides context for how a compound like this compound, as part of a broader group, is managed.

| Jurisdiction | Regulation | Restricted Phthalates | Restriction Details |

|---|---|---|---|

| European Union | REACH (Annex XVII) | DEHP, DBP, BBP, DIBP | Restricted to ≤ 0.1% by weight in most plasticised articles. aimplas.netepa.gov |

| European Union | REACH (Annex XVII) | DINP, DIDP, DNOP | Restricted to ≤ 0.1% by weight in toys and childcare articles that can be placed in the mouth. ineris.fr |

| European Union | Cosmetic Regulation | Di(heptyl, nonyl, undecyl) phthalate (CAS 68515-42-4) | Prohibited in cosmetic products. ineris.fr |

| United States | CPSIA | DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP | Restricted to ≤ 0.1% in children's toys and certain childcare articles. |

| Canada | CCPSA (Phthalates Regulations) | DEHP, DBP, BBP, DINP, DIDP, DNOP | Restricted in the plastic of certain toys and childcare articles. nih.gov |

Development and Evaluation of Safer Chemical Alternatives and Substitutes

The increasing regulation of certain phthalates has driven the development and evaluation of safer alternatives. The goal is to find substitutes that perform the same function, such as plasticizing PVC, without the associated health concerns.

Commonly cited alternatives to regulated phthalates include:

Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP): A non-ortho-phthalate that is one of the most popular substitutes.

Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Another widely used alternative, particularly in sensitive applications like medical devices and toys.

Citrates, sebacates, adipates, and phosphates: These are other classes of chemicals that can be used as plasticizers. mdpi.com

Bio-based plasticizers: These are derived from renewable resources, such as epoxidized soybean oil (ESBO).

The evaluation of these alternatives is crucial to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is equally or more harmful. A thorough assessment of the toxicological profile of any potential substitute is necessary. For instance, while alternatives like citrates and adipates are used, they are not chemically bound to the plastic and can also migrate out, necessitating a full risk assessment. mdpi.com

The following table lists some common alternatives to traditional phthalates.

| Alternative Chemical | Acronym | Chemical Class | Common Applications |

|---|---|---|---|

| Di(2-ethylhexyl) terephthalate | DEHT / DOTP | Terephthalate | General purpose PVC plasticizer |

| Diisononyl cyclohexane-1,2-dicarboxylate | DINCH | Cyclohexanoate | Food contact materials, medical devices, toys |

| Acetyl tributyl citrate | ATBC | Citrate | Food wrap, toys, medical devices |

| Epoxidized soybean oil | ESBO | Bio-based | PVC stabilization and plasticization |

| Tri-2-ethylhexyl trimellitate | TOTM | Trimellitate | Wires and cables, medical tubing |

Harmonization of Assessment and Management Strategies Across Jurisdictions

Significant differences exist in the regulation of phthalates across major international markets, including the European Union, the United States, and China. These discrepancies can create challenges for international trade and complicate efforts to protect public health uniformly.

For example, the EU's REACH regulation employs a broad, hazard-based approach, restricting large groups of phthalates and requiring authorization for substances of very high concern. aimplas.net In contrast, the U.S. has historically taken a more product-specific approach, such as the restrictions on phthalates in toys under the CPSIA. cpsc.gov However, the U.S. EPA's recent move toward cumulative risk assessment for phthalates under TSCA signals a potential shift towards a more comprehensive evaluation that aligns more closely with the concerns addressed in the EU. epa.gov

The need for harmonization is widely recognized. International bodies and scientific committees often collaborate to share data and assessment methodologies. However, differences in legislative frameworks, policy objectives, and societal risk tolerance contribute to the ongoing inconsistencies in phthalate regulation worldwide. Efforts to harmonize classification and labeling of chemicals are a step toward more consistent global management, but substantial differences in risk management decisions for phthalates remain.

Emerging Research Areas and Future Directions for Heptyl Nonyl Phthalate Studies

Elucidation of Isomer-Specific Toxicological Profiles and Metabolic Pathways

Heptyl nonyl phthalate (B1215562) is not a single chemical entity but a complex mixture of isomers, given the branched or linear structures of the heptyl and nonyl alcohol precursors. A significant challenge and a crucial area for future research is to understand how these individual isomers differ in their toxicological profiles and metabolic fates.

Metabolic Pathways: The metabolism of HMW phthalates generally follows a two-phase process. researchgate.net Initially, the diester is hydrolyzed by esterases and lipases, primarily in the intestine, to its corresponding monoesters: monoheptyl phthalate (MHP) and monononyl phthalate (MNP). researchgate.netcpsc.gov Unlike low molecular weight phthalates, these monoesters undergo further Phase I metabolism, where the alkyl chains are oxidized through hydroxylation and subsequent oxidation to produce various oxidative metabolites. researchgate.netcpsc.gov These oxidized metabolites can then be excreted, either freely or after conjugation with glucuronic acid (Phase II metabolism). cpsc.gov

Future research must focus on:

Isomer-Specific Metabolism: Investigating whether branched versus linear heptyl and nonyl chains are metabolized at different rates and through different oxidative pathways.

Identifying Key Metabolites: Using advanced analytical techniques to identify the specific oxidative metabolites of HNP isomers in biological samples, as these are often the most relevant biomarkers of exposure. cpsc.gov

Toxicokinetics of Isomers: Determining if the absorption, distribution, metabolism, and excretion (ADME) profiles differ among HNP isomers, which could lead to variations in internal dose and target organ toxicity.

Investigation of Low-Dose Effects and Non-Monotonic Dose-Response Relationships

Traditional toxicology often assumes a monotonic dose-response relationship, where the effect increases with the dose. However, there is growing evidence that endocrine-disrupting chemicals (EDCs), including some phthalates, can exhibit non-monotonic dose-response (NMDR) curves. endocrinesciencematters.orgresearchgate.net An NMDR is a dose-response curve that changes direction, resulting in, for example, a "U" or inverted "U" shape. endocrinesciencematters.org This means that low doses may produce significant effects that are not observed at higher doses. endocrinesciencematters.orgnih.gov

For HNP, this research area is critical for several reasons:

Relevance to Human Exposure: Human exposure to phthalates typically occurs at low levels from various sources, making the study of low-dose effects highly relevant for risk assessment. bcerp.org

Endocrine Disruption Potential: Phthalates are known EDCs, and NMDRs are frequently observed for endocrine-related endpoints. researchgate.net Studies on other phthalates like di(2-ethylhexyl) phthalate (DEHP) have shown NMDR effects on endpoints such as brain aromatase activity and adipogenesis. nih.govnih.gov

Challenges to Traditional Testing: The existence of NMDRs challenges standard toxicological testing paradigms, which may miss effects at low doses if the tested range is not sufficiently wide or granular. endocrinesciencematters.org

Future studies should be designed to specifically test for non-monotonic responses to HNP exposure, particularly for sensitive endpoints related to the endocrine, reproductive, and metabolic systems.

Longitudinal Cohort Studies and Advanced Epidemiological Research on Human Health Outcomes

While animal studies provide valuable mechanistic data, understanding the real-world health impact of HNP requires long-term human studies. Longitudinal cohort studies, which follow a group of individuals over an extended period, are essential for linking HNP exposure to health outcomes.

Key focus areas for epidemiological research on HNP include:

Prenatal and Early-Life Exposure: Phthalates can cross the placental barrier, making fetal development a particularly vulnerable period. researchgate.net Epidemiological studies have linked prenatal exposure to other phthalates with adverse neurobehavioral development and altered reproductive development in children. researchgate.netsemanticscholar.org

Reproductive Health: In adults, exposure to certain phthalates has been associated with decreased sperm quality in males and other reproductive system issues. nih.gov

Metabolic and Cardiovascular Health: Emerging evidence suggests a link between phthalate exposure and an increased risk of obesity, diabetes, and cardiovascular diseases. researchgate.netmdpi.com

Advanced epidemiological designs are needed to address the complexities of HNP research. This includes biomonitoring to accurately assess exposure levels (e.g., measuring urinary metabolites) and sophisticated statistical methods to control for confounding factors and co-exposure to other chemicals. nih.gov

Development of Advanced Analytical Tools for Complex Biological and Environmental Matrices

Accurate assessment of exposure and toxicological effects depends on the ability to reliably detect and quantify HNP and its metabolites in various complex samples. This requires the development and refinement of sophisticated analytical methods.

Current and Emerging Techniques: Chromatography-based techniques are the gold standard for phthalate analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique for analyzing volatile and thermally stable compounds like phthalates. mdpi.comoregonstate.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often preferred for analyzing the non-volatile, oxidized metabolites of HMW phthalates in biological fluids like urine, offering high sensitivity and specificity. nih.gov

Challenges and Future Directions:

Matrix Interference: Biological samples (e.g., blood, urine) and environmental matrices (e.g., soil, dust) are complex, and components can interfere with the analysis, requiring effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). mdpi.comcornerstoneanalytical.com

Isomer Separation: A significant challenge is the chromatographic separation of the numerous HNP isomers, which is crucial for isomer-specific toxicological studies.

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS can provide enhanced selectivity and are useful for distinguishing between metabolites of different phthalates that may have similar structures. nih.gov

The table below summarizes key analytical techniques used for phthalate analysis.

| Analytical Technique | Primary Use | Advantages | Challenges |

| GC-MS | Quantification of parent phthalates in environmental and consumer product samples. | High separation efficiency, robust, established methodology. mdpi.com | May require derivatization for less volatile metabolites. mdpi.com |

| LC-MS/MS | Quantification of phthalate metabolites in biological samples (e.g., urine). | High sensitivity and specificity for non-volatile, polar metabolites. nih.gov | Potential for matrix effects, requires careful sample cleanup. |

| GC-HRMS | Differentiating structurally similar phthalate isomers and metabolites. | High mass accuracy and resolution, improved selectivity. nih.gov | Higher instrument cost and complexity. |

Integrated Multi-Omics Approaches in Toxicological Assessments

To gain a deeper understanding of the molecular mechanisms underlying HNP toxicity, researchers are moving beyond single-endpoint analyses and adopting integrated "multi-omics" approaches. This involves combining data from different omics fields to build a comprehensive picture of the biological response to a chemical exposure. researchgate.net

The primary omics technologies include:

Genomics/Transcriptomics: Studies changes in gene expression (RNA) to identify pathways affected by HNP.

Proteomics: Analyzes changes in the protein profile of a cell or tissue.

Metabolomics: Investigates changes in the small-molecule metabolites, providing a functional readout of the cellular state. nih.gov

By integrating these datasets, researchers can identify key molecular initiating events, trace adverse outcome pathways, and discover novel biomarkers of effect. researchgate.netnih.gov For instance, a multi-omics study on a mixture of phthalates and metals revealed perturbations in the urea (B33335) cycle and choline (B1196258) metabolism in liver cells, providing mechanistic insights into observed toxicity. nih.gov Applying such approaches to HNP will be crucial for moving beyond hazard identification to a more complete mechanistic understanding of its potential health effects.

Refined Exposure Assessment for Cumulative Risk Evaluation of Phthalate Mixtures

Humans are never exposed to a single phthalate in isolation but rather to a mixture of different phthalates and other chemicals from various sources. chemtrust.orggoogle.com Therefore, assessing the risk of HNP on a substance-by-substance basis is insufficient to protect public health. chemtrust.org The concept of cumulative risk assessment—evaluating the combined risk from co-exposures to multiple chemicals that act by similar mechanisms or affect the same health outcome—is a critical area of focus. epa.govnih.gov

Several phthalates have been shown to have additive effects, particularly on the male reproductive system. nih.gov This means that exposure to a mixture of these chemicals, even at individual levels below their no-effect thresholds, can collectively result in an adverse effect. chemtrust.org

Future research for HNP in this context should involve:

Identifying Common Mechanisms: Determining if HNP shares mechanisms of action with other phthalates (e.g., anti-androgenicity).

Mixture Toxicity Studies: Conducting toxicological studies on relevant mixtures of phthalates, including HNP, to test for additive, synergistic, or antagonistic effects.

Advanced Exposure Modeling: Developing more sophisticated models that integrate biomonitoring data and information on sources and pathways to provide a more realistic picture of cumulative human exposure.

Novel Bioremediation and Environmental Remediation Strategies for Heptyl Nonyl Phthalate Contamination

Due to their widespread use, phthalates are ubiquitous environmental contaminants found in soil, water, and sediment. nih.gov Developing effective and environmentally friendly strategies to remediate HNP contamination is an important research goal.

Bioremediation: This approach uses microorganisms like bacteria and fungi to break down pollutants. nih.gov Many microbial species have been identified that can degrade various phthalates by first hydrolyzing the diester to a monoester and alcohol, followed by the degradation of the phthalic acid core. nih.govnih.gov Bacteria-mediated remediation is considered a promising technique due to its high efficiency and adaptability. researchgate.net Research is needed to identify and isolate microbial strains or consortia capable of efficiently degrading HNP, which is a higher molecular weight and potentially more persistent phthalate. nih.govresearchgate.net

Other Remediation Strategies:

Phytoremediation: Using plants to remove, degrade, or contain environmental contaminants.

Advanced Oxidation Processes (AOPs): Chemical treatment methods that generate highly reactive radicals to destroy organic pollutants.

Subcritical Water Extraction (SCWE): An environmentally friendly technique that uses heated, pressurized water to extract organic contaminants like phthalates from soil, showing removal efficiencies of 80-90% for a range of phthalates. nih.gov

Future work should focus on optimizing these strategies for HNP, potentially combining different approaches (e.g., bioaugmentation in a bioslurry reactor) and assessing the toxicity of any degradation byproducts. taylorfrancis.com

Socioeconomic and Policy Research on Phthalate Management

The management of phthalates, including HMW phthalates like this compound, is increasingly influenced by socioeconomic considerations and evolving regulatory policies. The primary driver for this is the concern over the potential health and environmental impacts of these chemicals. oecd.org

Socioeconomic research on phthalates often revolves around the costs and benefits of regulatory actions. repec.org This includes assessing the economic impacts on industries that manufacture and use phthalates, the costs of substitution with alternative plasticizers, and the societal benefits of reduced exposure to potentially harmful chemicals. clientearth.orgnih.gov

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, several low-molecular-weight phthalates have been identified as Substances of Very High Concern (SVHC) and are subject to authorization. europa.eunih.gov While HMW phthalates have generally been considered less toxic, they are also under scrutiny. The authorization process under REACH requires a socio-economic analysis to weigh the risks of continued use against the economic and social benefits. umweltbundesamt.de This framework provides a structured approach to deciding whether the use of a substance should be restricted or phased out.

Key Policy and Socioeconomic Research Findings:

Regulatory Scrutiny: Phthalates as a class are subject to increasing regulatory pressure globally due to their endocrine-disrupting properties. nih.gov This creates uncertainty for manufacturers and downstream users of less common phthalates like this compound.

Cost of Substitution: The transition to alternatives can involve significant costs for companies, including research and development, reformulation of products, and new processing equipment. However, these costs can be offset by the benefits of using safer materials and improved consumer confidence.

Data Gaps: A significant challenge in the socioeconomic analysis of less-studied phthalates is the lack of comprehensive data on their specific uses, market volumes, and the technical feasibility of their substitution.

Environmental Justice: Some research has indicated that exposure to phthalates may be disproportionately higher in lower-income populations, raising issues of environmental justice that are becoming a component of policy discussions. nih.govnih.gov

Table 2: Key Socioeconomic and Policy Aspects of Phthalate Management

| Aspect | Key Findings and Considerations |

|---|---|

| Regulatory Frameworks (e.g., REACH) | Focus on risk assessment and authorization for substances of very high concern. Drives the need for socioeconomic analysis to justify continued use. nih.gov |

| Economic Impacts of Regulation | Includes compliance costs for industry, costs of reformulation and substitution, and potential impacts on international trade. nih.gov |

| Societal Benefits of Regulation | Reduced healthcare costs associated with diseases linked to phthalate exposure, and improved environmental quality. oecd.org |

| Challenges in Policy Making | Balancing economic interests with public health and environmental protection. Addressing data gaps for less common substances. nih.gov |

Future research in this area should focus on developing more refined models for assessing the socioeconomic impacts of regulating chemical classes like HMW phthalates. This includes better methods for monetizing the benefits of reduced exposure to endocrine-disrupting chemicals and understanding the innovation pathways for the development of safer alternatives. For this compound specifically, the first step would be to gather more data on its specific applications and market presence to enable a more targeted socioeconomic and policy analysis.

Q & A

Q. What analytical methods are recommended for quantifying Heptyl Nonyl Phthalate (HNP) in environmental samples?

Gas chromatography (GC) coupled with total ion current (TIC) profiling and external calibration using authentic standards is widely used for detecting phthalates like HNP in atmospheric suspended particulate matter. This method allows precise quantification by comparing peak areas of target compounds to reference standards. Procedural blanks and batch corrections are critical for minimizing contamination during sample preparation .

Q. How do seasonal variations influence HNP concentrations in ambient air?

Seasonal temperature fluctuations correlate with HNP levels due to enhanced volatilization at elevated temperatures. For example, median total suspended particulate (TSP) concentrations in Dhahran City ranged from 87.5 µg m⁻³ (winter) to 272.3 µg m⁻³ (spring), with phthalate emissions peaking during warmer months. This suggests that experimental designs should account for temporal and climatic factors when sampling airborne HNP .

Q. What are the primary challenges in isolating HNP from complex environmental matrices?

Co-elution with structurally similar phthalates (e.g., di-n-octyl phthalate) and non-phthalate plasticizers can complicate analysis. High-resolution mass spectrometry (HRMS) or tandem GC columns with distinct stationary phases are recommended to improve selectivity. Cross-contamination during extraction must be mitigated using procedural blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for HNP across studies?

Discrepancies in toxicity outcomes (e.g., mutagenicity vs. non-mutagenicity) may arise from differences in experimental models (in vitro vs. in vivo), metabolic activation pathways, or dose-response relationships. Harmonizing test protocols, such as standardized OECD guidelines, and incorporating metabolomic profiling (e.g., identifying HNP metabolites like mono-heptyl nonyl phthalate) can reduce variability .

Q. What experimental strategies are effective for assessing HNP’s role in cumulative risk with other phthalates?

Cumulative risk assessments require data on additive/synergistic effects of HNP with co-occurring phthalates (e.g., DEHP, DBP). Dose-additivity models or in silico toxicokinetic simulations (e.g., using EPA’s CompTox Dashboard) can predict interactions. Mechanistic studies should focus on shared molecular targets, such as peroxisome proliferator-activated receptors (PPARs) .

Q. How can advanced chromatographic techniques improve HNP detection in biological samples?

Two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOF-MS) enhances separation efficiency and reduces matrix interference in human urine or serum. Isotope dilution using deuterated HNP internal standards improves accuracy, particularly for low-concentration biomarkers .

Methodological Considerations

Q. What quality control measures are essential for HNP analysis in longitudinal studies?

- Sampling: Use inert materials (e.g., glass fiber filters) to prevent phthalate leaching.

- Storage: Preserve samples at -20°C to inhibit degradation.

- Blanks: Include field, lab, and solvent blanks in each batch to track contamination sources.

- Recovery tests: Spike samples with known HNP concentrations to validate extraction efficiency .

Q. How should researchers design epidemiological studies to evaluate HNP exposure pathways?

Cohort studies should integrate environmental monitoring (e.g., air, dust samples) with biomonitoring (e.g., urinary metabolites). Confounding factors (e.g., diet, use of personal care products) must be controlled via multivariate regression models. Participant selection should prioritize populations with occupational exposure (e.g., plastic manufacturing workers) .

Data Interpretation and Gaps

Q. What are the critical data gaps in understanding HNP’s environmental fate?

Limited data exist on HNP’s half-life in soil/water, biodegradation pathways, and bioaccumulation potential in aquatic organisms. Experimental priorities include:

Q. How can mechanistic studies clarify HNP’s endocrine-disruption potential?

Transcriptomic profiling (RNA-seq) of hormone-sensitive cells (e.g., MCF-7 breast cancer cells) exposed to HNP can identify dysregulated genes (e.g., estrogen receptor alpha). In vivo models (e.g., zebrafish) should assess developmental endpoints (e.g., vitellogenin induction) to validate disruption pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.